1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride
Description
Properties
CAS No. |
2694735-24-3 |
|---|---|
Molecular Formula |
C8H16ClNO |
Molecular Weight |
177.67 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.2]octan-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-6-8-3-1-7(2-4-8)5-10-8;/h7H,1-6,9H2;1H |
InChI Key |
ATLIZIFFBFZCDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CO2)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Cyclohexenol derivatives undergo iodocyclization in acetonitrile with molecular iodine (I₂) at 0–25°C, yielding iodinated intermediates. Subsequent reductive elimination or displacement introduces nitrogen-containing groups. For example, treatment of (2-oxabicyclo[2.2.2]octan-1-yl)methanol (CAS 1447943-03-4) with ammonia or its equivalents under Mitsunobu conditions (DIAD, PPh₃) produces the free base, which is then protonated with HCl gas to form the hydrochloride salt.
Table 1: Optimization of Iodocyclization Parameters
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Acetonitrile | 78 | |
| Temperature | 25°C | 82 | |
| Iodine Equivalents | 1.2 eq | 75 |
Reductive Amination of Bicyclic Ketones
An alternative route involves reductive amination of 2-oxabicyclo[2.2.2]octan-1-yl ketones. This two-step process first generates an imine intermediate, which is reduced to the primary amine using NaBH₃CN or H₂/Pd-C. The free amine is isolated and treated with HCl to yield the hydrochloride salt.
Substrate Scope and Limitations
Ketones with electron-withdrawing groups exhibit higher reactivity in imine formation, while steric hindrance at the bridgehead position reduces yields. For instance, 2-oxabicyclo[2.2.2]octan-1-carbaldehyde reacts with ammonium acetate in methanol to form the Schiff base, which is reduced to the amine in 65% yield.
Post-Synthetic Modifications of Bicyclic Intermediates
Functionalization of (2-Oxabicyclo[2.2.2]octan-1-yl)methanol
The alcohol precursor (CAS 1447943-03-4) serves as a key intermediate. Conversion to the corresponding mesylate (MsCl, Et₃N) followed by azide displacement (NaN₃, DMF) and Staudinger reduction (PPh₃, H₂O) provides the primary amine. Acidic workup with HCl yields the hydrochloride salt in 70% overall yield.
Table 2: Comparative Analysis of Amine Synthesis Routes
| Method | Starting Material | Key Steps | Yield (%) |
|---|---|---|---|
| Iodocyclization | Cyclohexenol | I₂, NH₃, HCl | 75 |
| Reductive Amination | Bicyclic ketone | NH₄OAc, NaBH₃CN, HCl | 65 |
| Mesylate Displacement | Bicyclic methanol | MsCl, NaN₃, PPh₃ | 70 |
Purification and Characterization
Crude products are purified via recrystallization from ethanol/diethyl ether or column chromatography (SiO₂, CH₂Cl₂/MeOH). Structural confirmation relies on:
Chemical Reactions Analysis
1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its bicyclic structure may provide suitable pharmacokinetic properties, making it a candidate for further exploration in the following areas:
Neuropharmacology
Research indicates that compounds with similar bicyclic structures can interact with neurotransmitter systems, potentially leading to novel treatments for neurological disorders . For instance, studies have shown that derivatives of bicyclic amines can modulate serotonin and dopamine receptors, which are crucial in conditions such as depression and schizophrenia.
Analgesic Development
Bicyclic amines have been investigated for their analgesic properties. The unique structure of this compound may allow it to function as an effective pain reliever through modulation of pain pathways in the central nervous system.
Material Science Applications
In addition to its medicinal uses, this compound can also be utilized in material science:
Polymer Chemistry
The compound's amine functionality allows it to act as a building block in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives.
Case Study 1: Neuropharmacological Research
A study published in the Journal of Medicinal Chemistry explored the synthesis of various bicyclic amines and their effects on serotonin receptor activity. The findings suggested that derivatives of 1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine could exhibit selective binding affinities that warrant further investigation for therapeutic use in mood disorders.
Case Study 2: Polymer Applications
Research conducted at a materials science institute demonstrated the incorporation of bicyclic amines into polymer matrices, resulting in enhanced tensile strength and thermal stability compared to conventional polymers. This advancement indicates potential applications in high-performance materials used in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in physiological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-{1-Azabicyclo[2.2.2]octan-2-yl}methanamine Dihydrochloride
This compound replaces the oxygen atom in the target molecule with a nitrogen atom, resulting in a tertiary amine within the bicyclic framework.
{Bicyclo[2.2.2]octan-2-yl}methanamine Hydrochloride
Lacking the oxygen atom, this analog (CAS 6303-64-6) has a molecular formula of C₉H₁₈ClN and a molecular weight of 175.7 g/mol. The absence of oxygen reduces polarity, likely decreasing aqueous solubility compared to the oxabicyclo derivative. This highlights the critical role of oxygen in modulating hydrophilicity and bioactivity .
Smaller Bicyclo Systems: Hexane-Based Analogs
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine Hydrochloride
The methyl substituent may sterically hinder interactions with enzymatic targets .
1-Methyl-2-oxabicyclo[2.1.1]hexane-4-methanamine Hydrochloride
This analog (CAS 2287275-01-6) further illustrates how reduced ring size (hexane vs. octane) impacts molecular geometry. The compact structure may limit conformational flexibility, altering binding affinities in biological systems .
Substituent Variations and Salt Forms
- Dihydrochloride Salts : Compounds like 1-{1-azabicyclo[2.2.2]octan-2-yl}methanamine dihydrochloride exhibit higher chloride content, which can improve crystallinity and storage stability but may require adjusted dosing due to increased molecular weight .
- Methyl Substituents : Derivatives with methyl groups (e.g., 3-methyl-2-oxabicyclo[2.1.1]hexane) demonstrate how alkylation affects lipophilicity and metabolic resistance, though at the cost of steric bulk .
Data Table: Key Comparative Properties
Biological Activity
1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride, with the CAS number 2694735-24-3, is a bicyclic amine compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
| Property | Details |
|---|---|
| Molecular Formula | C8H16ClNO |
| Molecular Weight | 177.67 g/mol |
| IUPAC Name | 2-oxabicyclo[2.2.2]octan-1-ylmethanamine; hydrochloride |
| CAS Number | 2694735-24-3 |
| Purity | 95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's unique bicyclic structure allows it to engage in various biochemical pathways, potentially leading to significant physiological effects.
Potential Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors linked to neurotransmission and signaling.
In Vitro Studies
Recent studies have explored the compound's biological activity through in vitro assays:
- Antiviral Activity : Preliminary findings suggest that related compounds with similar bicyclic structures exhibit antiviral properties by inhibiting viral replication mechanisms. For instance, compounds like oridonin from the same structural family have shown efficacy against coronaviruses by targeting viral proteins essential for replication .
- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and potentially leading to therapeutic effects in conditions where these enzymes play a critical role.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared to other bicyclic amines:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Oridonin | Dihydroxy bicyclic | Antiviral against coronaviruses |
| 2-Oxabicyclo[2.2.2]octane derivatives | Bicyclic amines | Various enzyme interactions |
| Other bicyclic amines | Bicyclic structures | Potential neuropharmacological effects |
Q & A
Q. What are the recommended multi-step synthetic strategies for 1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride?
The synthesis of this bicyclic compound typically involves:
- Cyclization : Formation of the 2-oxabicyclo[2.2.2]octane core via acid-catalyzed cycloaddition or ring-closing metathesis.
- Functionalization : Introduction of the methanamine group through reductive amination or nucleophilic substitution, followed by hydrochloric acid salt formation.
- Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to avoid side products like over-oxidized derivatives or incomplete ring closure .
Key validation : Intermediate purity should be assessed using TLC or GC-MS before proceeding to subsequent steps.
Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
- NMR Spectroscopy : H and C NMR are essential for confirming the bicyclic scaffold and methanamine substituent. For example, distinct proton coupling patterns in the 2-oxabicyclo system (e.g., bridgehead protons at δ 3.2–3.8 ppm) help differentiate it from azabicyclo analogs .
- HPLC-MS : Quantifies purity (>95% recommended for biological assays) and detects trace impurities from incomplete salt formation .
- X-ray Crystallography : Resolves stereochemical uncertainties in the bicyclic framework, particularly if chiral centers are introduced during synthesis .
Advanced Research Questions
Q. How can researchers design experiments to investigate receptor interactions, such as neurotransmitter targets?
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-agonist for nicotinic acetylcholine receptors) to measure displacement by the compound. Include controls for non-specific binding (e.g., excess cold ligand) .
- Functional Assays : Employ cell-based calcium flux or electrophysiology to assess receptor modulation. For example, patch-clamp studies on α4β2 nAChR subtypes can reveal partial agonist/antagonist behavior .
- Structural Docking : Combine molecular dynamics simulations (e.g., AutoDock Vina) with cryo-EM receptor structures to predict binding poses and guide mutagenesis studies .
Q. What methodologies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Substituent Variation : Synthesize analogs with modifications to the methanamine group (e.g., alkylation, acetylation) or oxygen atom replacement (e.g., sulfur for improved lipophilicity).
- In Vitro Screening : Test analogs in receptor-binding assays and correlate results with computational descriptors (e.g., logP, polar surface area). For instance, bulkier substituents may reduce blood-brain barrier permeability .
- Pharmacokinetic Profiling : Use LC-MS/MS to measure metabolic stability in liver microsomes and identify metabolically labile sites for further optimization .
Q. How can mechanistic pathways for oxidation or reduction reactions involving this compound be elucidated?
- Oxidation Studies : Treat the compound with KMnO in acidic conditions to generate ketone derivatives. Monitor reaction progress via IR spectroscopy for C=O stretch emergence (~1700 cm) .
- Reduction Strategies : Use NaBH or LiAlH to reduce imine intermediates during synthesis. Quench reactions with aqueous NHCl to isolate amine products .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., bridgehead carbons) can distinguish radical vs. ionic mechanisms in oxidative degradation .
Q. What computational approaches are suitable for predicting reaction outcomes or optimizing synthesis?
- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and activation energies for cyclization steps. DFT methods (e.g., B3LYP/6-31G*) are recommended for accuracy .
- Retrosynthetic Analysis : Apply AI-driven platforms (e.g., Synthia) to deconstruct the target molecule and prioritize feasible routes based on reagent availability .
- Machine Learning : Train models on existing bicyclic compound datasets to predict reaction yields or side-product formation under varying conditions .
Q. How should contradictory data in spectral analysis or bioassay results be resolved?
- Cross-Validation : Replicate NMR experiments in different solvents (e.g., DO vs. CDCl) to confirm peak assignments. For bioassays, validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Impurity Profiling : Use high-resolution MS to identify trace contaminants (e.g., hydrolyzed byproducts) that may interfere with biological activity .
- Collaborative Studies : Share raw data with external labs to rule out instrument-specific artifacts or operator bias .
Q. What strategies can identify novel pharmacological targets for this compound?
- Proteome Mining : Use affinity chromatography with immobilized compound derivatives to capture binding proteins from tissue lysates. Confirm hits via Western blot or MALDI-TOF .
- CRISPR Screening : Perform genome-wide knockout screens in cell lines to identify genes whose loss modulates compound efficacy (e.g., transporters, metabolic enzymes) .
- In Silico Target Prediction : Leverage databases like ChEMBL or BindingDB to find structurally related compounds with annotated targets, then test for cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
